molecular formula C21H24N2O2 B599829 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine CAS No. 167262-86-4

1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine

Cat. No.: B599829
CAS No.: 167262-86-4
M. Wt: 336.435
InChI Key: JMTRYZLLWRAPGE-UHFFFAOYSA-N
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Description

1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine is a synthetic organic compound that belongs to the class of piperidines. It features a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a naphthalenyl substituent. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Naphthalenyl Group: The naphthalenyl group can be introduced via a substitution reaction using naphthalene derivatives.

    Addition of the Cyano Group: The cyano group can be added through nucleophilic substitution reactions.

    Protection with Boc Group: The final step involves the protection of the nitrogen atom with a Boc group using tert-butyl chloroformate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.

    Substitution: The naphthalenyl and cyano groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-cyano-4-phenylpiperidine: Similar structure but with a phenyl group instead of a naphthalenyl group.

    1-Boc-4-cyano-4-(2-thienyl)-piperidine: Similar structure but with a thienyl group instead of a naphthalenyl group.

Uniqueness

1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine is unique due to the presence of the naphthalenyl group, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 4-cyano-4-naphthalen-2-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-20(2,3)25-19(24)23-12-10-21(15-22,11-13-23)18-9-8-16-6-4-5-7-17(16)14-18/h4-9,14H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTRYZLLWRAPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678153
Record name tert-Butyl 4-cyano-4-(naphthalen-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167262-86-4
Record name tert-Butyl 4-cyano-4-(naphthalen-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine naphth-2-ylacetonitrile (10 mmol) and 2-chloro-N-(2-chloroethyl)-N-tert-Butoxycarbonyl-ethanamine (11 mmol) in DMSO (30 mL). Add portionwise, NaNH2 (22 mmol). After the addition, stir for an additional 0.5 h. Pour the contents of the flask over ice (150 g). Extract the mixture with dichloromethane. Dry the organic phase over MgSO4, filter, and concentrate in vacuo to give a residue. Purify to give the title compound.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
11 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
NaNH2
Quantity
22 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

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